5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide features a complex heterocyclic architecture:
- Benzodioxin moiety: A six-membered 1,4-benzodioxin ring (C₈H₈O₂) linked to the triazole core.
- Triazole-carboxamide backbone: A 1,2,3-triazole ring substituted with an amino group and a carboxamide linkage.
- Oxazole-methyl group: A 1,3-oxazole ring bearing 3,4-dimethoxyphenyl and methyl substituents, connected via a methylene bridge to the triazole.
Propriétés
IUPAC Name |
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O6/c1-13-16(27-24(36-13)14-4-6-17(32-2)19(10-14)33-3)12-30-22(25)21(28-29-30)23(31)26-15-5-7-18-20(11-15)35-9-8-34-18/h4-7,10-11H,8-9,12,25H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJPIKXWYYRKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC5=C(C=C4)OCCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Triazole derivatives
are known for their wide range of biological activities. They are often used in medicinal chemistry due to their diverse therapeutic applications, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Indole derivatives
, on the other hand, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds.
The mode of action of these compounds can vary widely depending on their specific chemical structure and the biological target they interact with. They can act by binding to specific receptors, inhibiting enzymes, or interacting with DNA or RNA.
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition.
The result of action and the action environment can also vary widely and are influenced by factors such as the specific biological target, the presence of other drugs, and the patient’s physiological condition.
Activité Biologique
The compound 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1112434-13-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 462.5 g/mol. The structure comprises a benzodioxane moiety linked to a triazole and oxazole ring systems, suggesting potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of triazoles and oxazoles often exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound under review may exhibit similar properties due to its structural analogies.
2. Enzyme Inhibition
Preliminary studies suggest that compounds containing triazole rings can act as enzyme inhibitors. This is particularly relevant for enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes may provide therapeutic benefits for conditions like Alzheimer's disease.
3. Antioxidant Properties
Compounds with similar structures have been evaluated for their antioxidant capabilities. The presence of multiple aromatic rings in the structure may contribute to scavenging free radicals and reducing oxidative stress in biological systems.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, possible mechanisms include:
- Enzyme Inhibition: Compounds like this one may bind to active sites on target enzymes, preventing substrate interaction.
- Receptor Modulation: The structural components suggest potential interactions with neurotransmitter receptors.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
Study 1: Antimicrobial Testing
A study conducted on a series of oxazole derivatives demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the oxazole ring could enhance activity against resistant strains .
Study 2: Enzyme Inhibition
Another research effort focused on the synthesis and evaluation of triazole-based compounds for their inhibitory effects on AChE and BChE. Results showed that certain derivatives exhibited promising inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .
Applications De Recherche Scientifique
Antifungal Activity
Recent studies have shown that compounds containing triazole moieties exhibit significant antifungal activity. For instance, derivatives of triazoles have been synthesized and evaluated against various fungal strains like Candida albicans. These studies indicate that modifications to the triazole structure can enhance antifungal efficacy, making it a promising scaffold for developing new antifungal agents .
Anticancer Properties
The triazole ring has also been linked to anticancer activity. Research has demonstrated that certain triazole-containing compounds can inhibit key enzymes involved in cancer cell proliferation. For example, compounds targeting thymidylate synthase have shown promising results in inhibiting cancer cell growth with low IC50 values . The incorporation of benzodioxane and oxazole groups in the structure of 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide may further enhance its anticancer properties.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Studies have reported that derivatives of benzodioxane can act as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and type 2 diabetes . The structural characteristics of this compound may contribute to its efficacy as an enzyme inhibitor.
Case Study 1: Antifungal Screening
A study conducted by researchers synthesized a series of triazole derivatives and evaluated their antifungal activity against clinical isolates of Candida. The results indicated that certain modifications led to MIC values lower than those of standard antifungal drugs like fluconazole .
Case Study 2: Anticancer Activity Assessment
In another study focusing on anticancer properties, a series of triazole derivatives were tested against various cancer cell lines. Compounds exhibiting structural similarities to this compound showed significant inhibition of cell proliferation .
Case Study 3: Enzyme Inhibition Studies
Research involving enzyme inhibition demonstrated that derivatives based on the benzodioxane structure could effectively inhibit acetylcholinesterase activity. This finding suggests potential therapeutic applications for neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Structural Analogs from Heterocyclic Libraries
Several compounds share partial structural motifs with the target molecule, as identified in and 10 :
Key Observations :
- Diazenyl vs. Methoxy Groups : Analogs with diazenyl groups (e.g., 898496-61-2) may exhibit distinct reactivity profiles compared to the target compound’s methoxy-rich structure, which could enhance solubility .
- Molecular Weight : The target’s higher estimated molecular weight (~550) compared to CAS 1172869-72-5 (432.4) may impact bioavailability, necessitating formulation optimization .
Computational and Bioactivity Comparisons
- Similarity Indexing: demonstrates the use of Tanimoto coefficients to compare phytocompounds with SAHA (a histone deacetylase inhibitor).
- Bioactivity Clustering : suggests that structurally related compounds cluster by bioactivity. The target’s benzodioxin and dimethoxyphenyl groups align with anti-inflammatory or anticancer agents, but experimental validation is required .
Méthodes De Préparation
Benzodioxin Intermediate Preparation
The 2,3-dihydro-1,4-benzodioxin-6-amine is synthesized from catechol derivatives. A representative procedure involves:
- O-Alkylation : Catechol (10 mmol) reacts with 1,2-dibromoethane (12 mmol) in dimethylformamide (DMF) with potassium carbonate (15 mmol) at 80°C for 12 hours, yielding 1,4-benzodioxane.
- Nitration : The benzodioxane is nitrated using nitric acid (65%) in sulfuric acid at 0°C, producing 6-nitro-1,4-benzodioxane.
- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, achieving 85–90% yield.
Key Data :
- 1H NMR (DMSO-d₆) : δ 6.72 (d, J = 8.4 Hz, 1H), 6.58 (s, 1H), 6.48 (d, J = 8.4 Hz, 1H), 4.24 (m, 4H), 5.12 (br s, 2H, NH₂).
- ESI-MS : m/z 152.1 [M+H]⁺.
Synthesis of 2-(3,4-Dimethoxyphenyl)-5-Methyl-1,3-Oxazole-4-Methanol
Oxazole Ring Formation
The 1,3-oxazole moiety is constructed via the Robinson-Gabriel synthesis:
- Acylation : 3,4-Dimethoxyphenylacetic acid (10 mmol) is treated with acetic anhydride (20 mL) at 120°C for 2 hours to form the acylated intermediate.
- Cyclodehydration : The intermediate reacts with ammonium acetate (15 mmol) in toluene under reflux (8 hours), yielding 2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole.
Optimization Note : Microwave-assisted synthesis (150°C, 30 minutes) improves yield to 78% compared to conventional heating (62%).
Hydroxymethylation
The oxazole is functionalized via Mannich reaction:
- Oxazole (5 mmol), paraformaldehyde (7.5 mmol), and HCl (cat.) in dioxane (20 mL) at 60°C for 6 hours yield the 4-hydroxymethyl derivative.
Characterization :
Assembly of the Triazole-Carboxamide Core
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is formed via:
- Synthesis of Propargylamide : 5-Amino-1H-1,2,3-triazole-4-carboxylic acid (5 mmol) reacts with propargyl bromide (6 mmol) in DMF with K₂CO₃ (10 mmol) at 25°C for 12 hours.
- Cycloaddition : The propargylamide (3 mmol) and benzyl azide (3.3 mmol) undergo CuAAC with CuSO₄·5H₂O (0.3 mmol) and sodium ascorbate (0.6 mmol) in tert-butanol/H₂O (4:1), yielding the triazole.
Reaction Metrics :
Final Coupling and Global Deprotection
Mitsunobu Alkylation
The hydroxymethyl-oxazole (4.5 mmol) and triazole-carboxamide (5 mmol) are coupled using diisopropyl azodicarboxylate (DIAD, 5 mmol) and triphenylphosphine (5.5 mmol) in tetrahydrofuran (THF) at 0°C→25°C (12 hours).
Amide Bond Formation
The intermediate reacts with 2,3-dihydro-1,4-benzodioxin-6-amine (4.8 mmol) using HATU (5 mmol) and N,N-diisopropylethylamine (DIPEA, 10 mmol) in dichloromethane (DCM) at 25°C (6 hours).
Purification :
- Column Chromatography : Silica gel (hexane/ethyl acetate 3:1 → 1:2)
- Final Yield : 67% over two steps
- Melting Point : 214–216°C.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Process Optimization and Scale-Up Challenges
Critical Parameter Analysis
Q & A
Q. What are the key synthetic strategies for constructing the 1,2,3-triazole core in this compound?
The triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, azide precursors can react with terminal alkynes under reflux conditions in ethanol with glacial acetic acid as a catalyst . Reaction time and temperature (e.g., 4–6 hours at 80–100°C) are critical to avoid side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the triazole intermediate .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- NMR : 1H and 13C NMR are used to verify substituent positions (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm, oxazole methyl groups at δ 2.4–2.6 ppm) .
- IR : Confirm carboxamide C=O stretching (~1650–1680 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for the oxazole-methyltriazole linkage .
Q. How can researchers assess the compound’s preliminary biological activity?
Use in vitro cytotoxicity assays (e.g., MTT or resazurin-based protocols) on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and IC50 calculations are standard. Include controls like cisplatin and solvent-only blanks. For mechanistic insights, pair with apoptosis assays (Annexin V/PI staining) .
Advanced Research Questions
Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?
Contradictions often arise from differences in assay conditions or substituent electronic effects. For example, oxazole methyl groups may enhance lipophilicity but reduce solubility, leading to variable IC50 values. Mitigate this by:
Q. What computational methods optimize the synthesis of the oxazole-methyltriazole linkage?
Density Functional Theory (DFT) can model transition states for key reactions (e.g., alkylation of oxazole with triazole precursors). Machine learning (ML) models trained on reaction databases predict optimal conditions (e.g., solvent polarity, catalyst loading). For example, Bayesian optimization algorithms improve yields by iteratively refining temperature and reagent ratios .
Q. How can researchers design derivatives with improved metabolic stability?
- Bioisosteric Replacement : Substitute the benzodioxin ring with a benzothiazole to enhance metabolic resistance while retaining π-π stacking interactions .
- Prodrug Strategies : Introduce esterase-sensitive groups (e.g., acetylated carboxamide) to increase bioavailability .
- In Silico ADMET Prediction : Tools like SwissADME or ADMETLab2.0 forecast pharmacokinetic properties (e.g., CYP450 inhibition, BBB permeability) to prioritize derivatives .
Methodological Considerations
Q. What experimental controls are critical in SAR studies for this compound?
- Negative Controls : Use unsubstituted triazole analogs to isolate the effects of the oxazole and benzodioxin moieties.
- Solvent Controls : Include DMSO/ethanol vehicle controls at equivalent concentrations (≤0.1% v/v) to rule out solvent toxicity .
- Isosteric Controls : Compare with compounds lacking the 3,4-dimethoxyphenyl group to assess its role in target binding .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and dihedral angles, particularly for the oxazole-triazole junction. If crystallization fails, use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model preferred conformations in aqueous vs. lipid environments .
Data Analysis & Theoretical Frameworks
Q. Which statistical models are suitable for analyzing dose-response data?
- Nonlinear Regression : Fit sigmoidal curves using the Hill equation (variable slope) in GraphPad Prism or R’s
drcpackage. - ANOVA with Tukey’s Post Hoc : Compare IC50 values across derivatives (p < 0.05 significance threshold) .
Q. How to integrate cheminformatics with experimental data for target identification?
- Phylogenetic Footprinting : Align the compound’s structure with known kinase inhibitors (e.g., imatinib analogs) using Tanimoto similarity scores (>0.85).
- Network Pharmacology : Map predicted targets (via SwissTargetPrediction) onto protein-protein interaction networks to identify synergistic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
